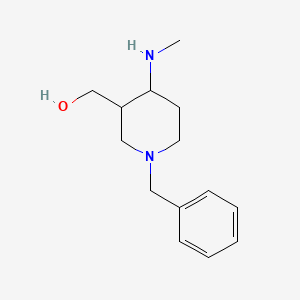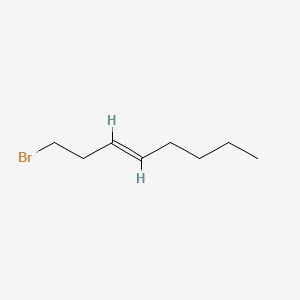
3-Octene, 1-bromo-, (3E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-Bromo-3-octene is an organic compound with the molecular formula C8H15Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the first carbon of an octene chain. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, giving the molecule a specific geometric structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-1-Bromo-3-octene can be synthesized through various methods, including:
Addition of Hydrogen Bromide to 1-Octyne: This method involves the addition of hydrogen bromide (HBr) to 1-octyne under controlled conditions to yield (E)-1-Bromo-3-octene.
Bromination of 1-Octene: Another method involves the bromination of 1-octene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator to produce (E)-1-Bromo-3-octene.
Industrial Production Methods: In industrial settings, the production of (E)-1-Bromo-3-octene typically involves large-scale bromination reactions, where 1-octene is treated with bromine or N-bromosuccinimide under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (E)-1-Bromo-3-octene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under basic conditions, (E)-1-Bromo-3-octene can undergo elimination to form 1-octene.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Major Products:
Substitution: 1-Octanol.
Elimination: 1-Octene.
Oxidation: 1,2-Epoxy-3-octene.
Scientific Research Applications
(E)-1-Bromo-3-octene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated alkenes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-Bromo-3-octene involves its reactivity as a brominated alkene. The bromine atom serves as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds. The double bond in the molecule also allows for various addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
(Z)-1-Bromo-3-octene: The geometric isomer with substituents on the same side of the double bond.
1-Bromo-2-octene: A positional isomer with the bromine atom on the second carbon.
1-Bromo-4-octene: Another positional isomer with the bromine atom on the fourth carbon.
Uniqueness: (E)-1-Bromo-3-octene is unique due to its specific (E)-configuration, which imparts distinct chemical properties and reactivity compared to its isomers. This configuration can influence the compound’s behavior in chemical reactions and its interactions with other molecules.
Properties
CAS No. |
53155-10-5 |
|---|---|
Molecular Formula |
C8H15Br |
Molecular Weight |
191.11 g/mol |
IUPAC Name |
(E)-1-bromooct-3-ene |
InChI |
InChI=1S/C8H15Br/c1-2-3-4-5-6-7-8-9/h5-6H,2-4,7-8H2,1H3/b6-5+ |
InChI Key |
NYKRPDPOVZMFOO-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/CCBr |
Canonical SMILES |
CCCCC=CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



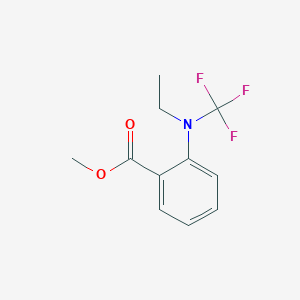
![Pyrazolo[1,5-b]pyridazine deriv. 16](/img/structure/B13964293.png)
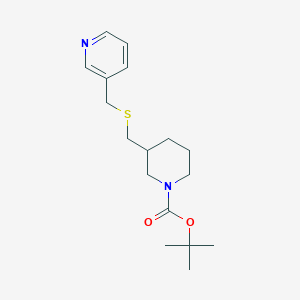
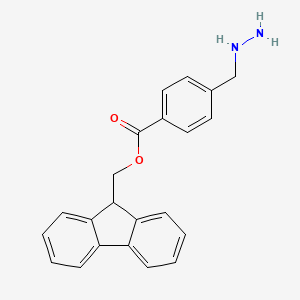

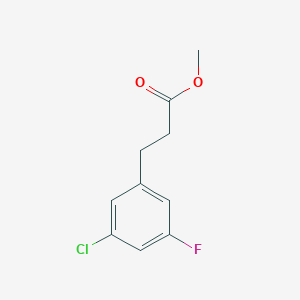
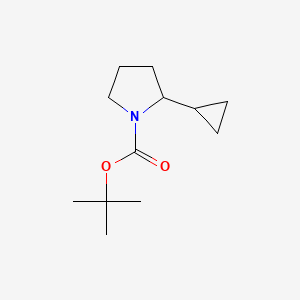
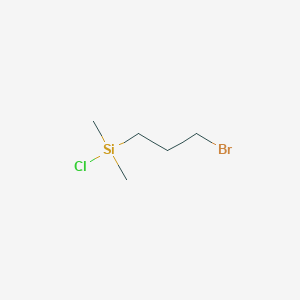

![2-Cyclopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13964363.png)


